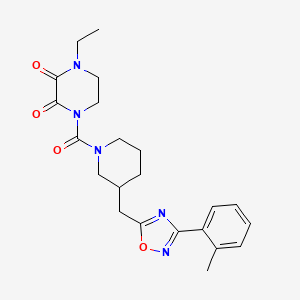

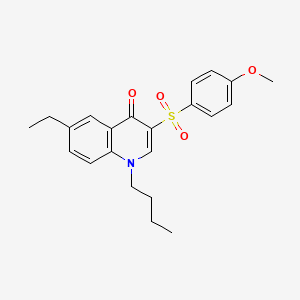

![molecular formula C28H34O3 B2628391 (Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate CAS No. 312612-54-7](/img/structure/B2628391.png)

(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate” is a complex organic molecule. It was identified in the extract of the sea anemone Heteractis aurora, which is known to contain a variety of bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound was characterized using Fourier-transform infrared spectroscopy (FT-IR), gas chromatography–mass spectrometry (GC–MS), and nuclear magnetic resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen

Inhibitors of Androgen Biosynthesis

Research has identified androsterone derivatives, closely related to the specified compound, as potential inhibitors of androgen biosynthesis. The structural analysis revealed typical steroid shapes with variations in their extra E ring, contributing to their biological activity. These findings are significant for understanding and potentially manipulating androgenic functions in various medical conditions (Djigoué et al., 2012).

Structural Characterization and Supramolecular Assembly

Studies on structurally similar compounds, such as "5,22-Stigmastadien-3β-yl p-toluenesulfonate," have provided insights into the molecular conformations and supramolecular assembly of these chemicals. The relative orientations of peripheral groups and the formation of linear supramolecular chains highlight the compound's potential in material science and crystallography (Ketuly et al., 2010).

Cardiac Aglycone Potential

The isolation of 17βH-Periplogenin from traditional herbal medicine sources underscores the biomedical relevance of structurally related compounds. The detailed molecular and crystal structure analysis supports its potential use in developing cardiac therapies (Zhang et al., 2012).

Synthesis of Liver X Receptor Agonists

The transformation of related steroidal scaffolds into liver X receptor (LXR) modulators demonstrates the versatility of these compounds in synthesizing agents that could regulate cholesterol metabolism. This has implications for treating cardiovascular and neurodegenerative diseases (Ching, 2013).

Anti-inflammatory and Neuroprotective Effects

Androstene derivatives, which share a structural similarity with the compound , have been evaluated for their anti-inflammatory effects in microglial cells. Such studies suggest potential therapeutic applications for neurodegenerative diseases by inhibiting neuroinflammation and microglial neurotoxicity (Wu et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) (Z)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O3/c1-27-16-14-21(31-26(30)13-8-19-6-4-3-5-7-19)18-20(27)9-10-22-23-11-12-25(29)28(23,2)17-15-24(22)27/h3-9,13,21-24H,10-12,14-18H2,1-2H3/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWKXKHBCVBVDP-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)/C=C\C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate](/img/structure/B2628316.png)

![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)

![7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2628320.png)

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2628331.png)